Chromium nickel oxide, with the chemical formula Cr₂NiO₄, is a compound that combines chromium and nickel in an oxide form. This compound exhibits unique properties due to the presence of both transition metals, which can influence its electronic, magnetic, and catalytic characteristics. Chromium nickel oxide is often studied for its potential applications in various fields, including catalysis, electronics, and environmental remediation.
Cr2NiO4 exhibits excellent catalytic activity for various reactions, making it a valuable tool in chemical synthesis and environmental remediation.
Cr2NiO4 possesses electrochromic properties, meaning its color changes reversibly upon applying an electrical voltage. This characteristic makes it a potential candidate for developing:
Research suggests that Cr2NiO4 can be a promising electrode material for various energy storage applications, including:
Research indicates that chromium nickel oxide may exhibit biological activity, particularly in terms of cytotoxicity and potential carcinogenic effects. Studies have shown that exposure to chromium compounds can lead to skin sensitization and allergic reactions . Furthermore, chromium nickel oxide has been investigated for its role in oxidative stress and inflammation pathways within biological systems. Its interaction with cellular components could lead to significant biological implications.
The synthesis of chromium nickel oxide can be achieved through various methods:
Each method influences the morphology and properties of the final product.
Studies on the interactions of chromium nickel oxide with other compounds reveal its potential as a catalyst. For instance, it has been shown to mediate selective electrocatalytic oxidation reactions coupled with hydrogen evolution . Additionally, research indicates that doping nickel oxide with chromium enhances its catalytic stability and activity under various conditions .
Chromium nickel oxide shares similarities with other transition metal oxides but exhibits unique characteristics due to its specific composition. Here are some comparable compounds:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Nickel Oxide | NiO | Simple binary oxide; lower catalytic activity |
| Chromium Oxide | Cr₂O₃ | Known for its high corrosion resistance |
| Cobalt Nickel Oxide | CoNiO₄ | Exhibits magnetic properties; used in batteries |
| Iron Nickel Oxide | FeNiO₄ | Enhanced electronic properties; used in sensors |
Chromium nickel oxide stands out due to its dual metal composition that enhances both catalytic activity and stability compared to single metal oxides.
The study of Cr₂NiO₄ dates to the mid-20th century, with early investigations focused on its spinel formation kinetics. A seminal NASA report (1969) elucidated the mechanisms of nickel chromite spinel synthesis via solid-state reactions between NiO and Cr₂O₃, highlighting the role of cation diffusion in lattice stabilization. Subsequent advancements in wet-chemical methods, such as co-precipitation and hydrothermal synthesis, enabled precise control over stoichiometry and crystallite size. Recent work has leveraged computational tools like density functional theory (DFT) to predict its electronic structure, magnetic ordering, and thermodynamic stability.
Cr₂NiO₄’s versatility stems from its tunable properties:
Cr₂NiO₄ adopts a normal spinel structure (AB₂O₄), where Ni²⁺ occupies tetrahedral sites (A) and Cr³⁺ resides in octahedral sites (B). The cubic close-packed oxygen lattice (space group Fd-3m) distorts to tetragonal (I4₁/amd) under pressure or doping, as revealed by synchrotron XRD. Key crystallographic parameters include:
| Parameter | Value | Source |
|---|---|---|
| Lattice constant (Å) | 8.3169 (cubic) | |
| Ni–O bond length (Å) | 2.00 | |
| Cr–O bond length (Å) | 2.02–2.03 |
The stability of Cr₂NiO₄’s spinel structure is governed by:
Chromium nickel oxide (Cr2NiO4) exhibits a spinel-type crystal structure that crystallizes in the tetragonal space group I41/amd [1] [4]. The compound demonstrates a three-dimensional framework where the structure is characterized by a face-centered cubic arrangement of oxygen anions with cations occupying specific interstitial sites [1]. The Materials Project database confirms that this compound adopts a spinel-structured arrangement with the tetragonal I41/amd space group designation [1] [4].
The spinel structure family encompasses various space group designations depending on temperature and compositional variations [2]. The tetragonal I41/amd space group represents a distorted variant of the cubic spinel structure, which typically belongs to the space group Fd3m under high-temperature conditions [22] [23]. This tetragonal variant emerges as a result of cooperative structural distortions that reduce the higher cubic symmetry [22] [25].
Crystal system classification places chromium nickel oxide within the tetragonal crystal family, characterized by specific lattice parameter relationships where two axes are equal while the third differs [2]. The tetragonal symmetry manifests through the space group I41/amd, which exhibits body-centered tetragonal lattice centering with specific symmetry operations including four-fold rotation axes and mirror planes [42].
| Property | Value | Reference |
|---|---|---|
| Space Group | I41/amd | [1] [4] |
| Crystal System | Tetragonal | [1] [22] |
| Structure Type | Spinel | [1] [4] |
| Lattice Centering | Body-centered | [42] |
Chromium nickel oxide undergoes significant structural phase transitions as a function of temperature, particularly involving transitions between cubic and tetragonal phases [22] [25]. The high-temperature cubic phase with space group Fd3m transforms to the lower-symmetry tetragonal I41/amd phase upon cooling [22] [23]. This transition typically occurs around 320 Kelvin in related nickel chromite compounds, driven by cooperative Jahn-Teller distortions [25] [37].
The cubic-to-tetragonal phase transition represents a symmetry-breaking transformation where the cubic spinel structure undergoes distortion to accommodate electronic and geometric constraints [23] [25]. During this transition, the cubic lattice parameter transforms according to specific crystallographic relationships: the tetragonal c-axis equals the original cubic parameter, while the tetragonal a-axis equals the cubic parameter divided by the square root of two [26].
Temperature-dependent structural studies reveal that the phase transition involves substantial changes in lattice parameters and atomic positions [22] [32]. The tetragonal phase exhibits elongation along the c-axis direction while compression occurs in the a-b plane [22] [36]. These structural modifications are accompanied by changes in magnetic ordering temperatures and electronic properties [32].
Research investigations demonstrate that the phase transition temperature can vary depending on synthesis conditions and atmospheric environments during preparation [32]. Studies indicate that samples prepared under different atmospheric conditions exhibit variations in orbital ordering temperatures and magnetic transition points [32].
| Temperature Range | Phase | Space Group | Characteristics |
|---|---|---|---|
| High Temperature | Cubic | Fd3m | High symmetry, disordered |
| ~320 K | Transition | - | Phase boundary |
| Low Temperature | Tetragonal | I41/amd | Distorted, ordered |
The Jahn-Teller effect plays a crucial role in determining the crystal symmetry of chromium nickel oxide, particularly affecting the coordination geometry around transition metal cations [7] [9] [11]. This electronic effect arises from the presence of degenerate electronic states in transition metal ions, leading to structural distortions that lower the overall symmetry [7] [11].
In spinel structures containing Jahn-Teller active cations such as nickel(II) and chromium(III), cooperative distortions can induce phase transitions from high-symmetry cubic to lower-symmetry tetragonal phases [9] [25]. The Jahn-Teller distortion specifically affects octahedral coordination environments, where electronic degeneracy is lifted through geometric distortion [7] [11].
Computational studies using density functional theory and advanced quantum chemical methods reveal that Jahn-Teller distortions manifest as elongation or compression of specific metal-oxygen bonds [11]. The distortion typically involves elongation of axial bonds while equatorial bonds contract, or vice versa, depending on the electronic configuration [11].
The persistence of Jahn-Teller distortions under varying conditions demonstrates their fundamental importance in stabilizing particular structural arrangements [9] [34]. High-pressure studies on related spinel compounds show that Jahn-Teller effects can persist even under extreme conditions, maintaining tetragonal symmetry over wide pressure ranges [34].
Characterization of Jahn-Teller distortions through vibrational spectroscopy provides insights into the local symmetry breaking around metal centers [11]. The adiabatic connection scheme between local and normal vibrational modes serves as a sensitive probe for detecting symmetry alterations caused by Jahn-Teller effects [11].
The cation distribution in chromium nickel oxide follows the general spinel formula with specific occupancy patterns for tetrahedral and octahedral sites [1] [4]. According to structural refinement data, nickel(II) cations preferentially occupy tetrahedral sites while chromium(III) cations reside in octahedral positions [1] [4].
The Materials Project database reports that chromium(III) cations are coordinated to six equivalent oxygen anions forming chromium-oxygen octahedra [1] [4]. These octahedra share corners with six equivalent nickel-oxygen tetrahedra and edges with six equivalent chromium-oxygen octahedra [1]. The nickel(II) cations are bonded to four equivalent oxygen anions forming tetrahedral coordination units [1] [4].
Spinel structures accommodate cations in two distinct crystallographic sites: tetrahedral A-sites at Wyckoff position 8a and octahedral B-sites at Wyckoff position 16d [14] [24]. The general spinel formula AB2O4 corresponds to one-eighth occupancy of tetrahedral sites and one-half occupancy of octahedral sites [14] [24].
Site preference in spinel structures depends on multiple factors including ionic radii, electronic configuration, and crystal field stabilization energies [24]. Chromium(III) with d3 electronic configuration exhibits strong preference for octahedral coordination due to significant crystal field stabilization energy [25].
The inversion parameter quantifies the degree of cation disorder between tetrahedral and octahedral sites [24]. Normal spinels exhibit inversion parameter values near zero, while inverse spinels approach unity [24]. The cation distribution significantly influences structural parameters including lattice constants and oxygen positional parameters [24].
| Site Type | Cation | Coordination | Wyckoff Position | Occupancy |
|---|---|---|---|---|
| Tetrahedral | Ni²⁺ | 4-fold | 8a | 1/8 |
| Octahedral | Cr³⁺ | 6-fold | 16d | 1/2 |
The oxygen positional parameter represents a critical structural descriptor that quantifies the deviation of oxygen anions from ideal cubic close-packed positions [39] [40]. In chromium nickel oxide, this parameter provides insights into the degree of structural distortion and the angular geometry of coordination polyhedra [39] [41].
Crystallographic data reveal specific bond length relationships within the spinel structure [1] [4]. The Materials Project reports two distinct chromium-oxygen bond lengths: shorter bonds at 2.02 Angstroms and longer bonds at 2.03 Angstroms [1] [4]. All nickel-oxygen bond lengths are reported as 2.00 Angstroms [1] [4].
The oxygen parameter typically varies from the ideal cubic close-packed value of 0.25, with deviations indicating structural distortions [39] [40]. Values below 0.25 correspond to flattened octahedra along the threefold axis, while values above 0.25 indicate elongated octahedra [39]. The oxygen parameter correlates directly with bond angular variance and serves as a measure of octahedral distortion [39].
Corner-sharing octahedra in the spinel structure exhibit specific angular relationships, with tilt angles ranging from 53 to 61 degrees in chromium nickel oxide [1] [4]. These angular distortions reflect the accommodation of different cation sizes and electronic requirements within the rigid oxygen framework [1].
Bond length analysis reveals the influence of cation-cation repulsions and electronic effects on structural geometry [39] [40]. The variation in bond lengths reflects the different coordination preferences and ionic radii of chromium and nickel cations [1] [4].
| Bond Type | Length (Å) | Coordination | Multiplicity |
|---|---|---|---|
| Cr-O (short) | 2.02 | Octahedral | 2 |
| Cr-O (long) | 2.03 | Octahedral | 4 |
| Ni-O | 2.00 | Tetrahedral | 4 |
Crystallite size significantly influences the structural parameters and properties of chromium nickel oxide nanoparticles [18] [21]. Research demonstrates that average crystallite sizes in spinel oxide nanoparticles typically range from 4 to 76 nanometers, with corresponding effects on lattice parameters and structural distortions [18].
The Scherrer formula and related analytical methods provide quantitative assessment of crystallite size from X-ray diffraction line broadening [18] [21]. Multiple approaches including the Williamson-Hall plot and Halder-Wagner plot yield complementary information about crystallite size and microstrain effects [18].
Systematic studies reveal that decreasing crystallite size leads to increased surface area and enhanced structural distortions [18]. The dislocation density increases with decreasing crystallite size, ranging from 6.63×10⁻⁴ to 12.68×10⁻³ per square nanometer [18]. These structural defects influence both mechanical and electrical properties [18].
Temperature-dependent crystallite growth studies show that calcination temperature affects final particle size and structural parameters [21] [37]. Higher calcination temperatures generally produce larger crystallites with reduced surface area and different magnetic transition temperatures [37].
The degree of crystallinity varies with synthesis conditions and crystallite size, typically ranging from 71 to 81 percent in nanocrystalline spinel oxides [18]. Smaller crystallites often exhibit lower crystallinity due to increased surface disorder and structural defects [18].
| Crystallite Size (nm) | Dislocation Density (nm⁻²) | Crystallinity (%) | Surface Area (m²/g) |
|---|---|---|---|
| 43 | 6.63×10⁻⁴ | 81 | 17 |
| 11 | 12.68×10⁻³ | 71 | 55 |
| 8 | 10.98×10⁻³ | 73 | 271 |
Co-precipitation synthesis represents one of the most widely employed methods for producing chromium nickel oxide (Cr₂NiO₄) nanoparticles due to its excellent stoichiometric control and cost-effectiveness. The method involves simultaneous precipitation of chromium and nickel hydroxides from their respective nitrate solutions, followed by calcination at elevated temperatures [1] [2].
The typical co-precipitation process utilizes nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) as metal precursors in appropriate stoichiometric ratios. The precipitation process is initiated by adding ammonia solution or sodium hydroxide dropwise to the mixed metal nitrate solution while maintaining constant stirring and temperature control at 70-80°C [1] [2]. The pH is carefully controlled within the range of 6.5-8.0 to ensure optimal precipitation conditions [1].
During the precipitation process, the formation of mixed metal hydroxide precursors occurs through the following reactions:
Ni(NO₃)₂ + 2NH₄OH → Ni(OH)₂ + 2NH₄NO₃
Cr(NO₃)₃ + 3NH₄OH → Cr(OH)₃ + 3NH₄NO₃
The precipitated hydroxides are then aged for 24 hours at room temperature to ensure complete precipitation and homogeneous mixing [1]. After filtration and washing with distilled water to remove residual nitrates, the precursor is dried at 150°C for 24 hours and subsequently calcined at temperatures ranging from 650°C to 900°C for 6 hours to obtain the final spinel structure [1] [2].
Research has demonstrated that the co-precipitation method yields crystalline NiCr₂O₄ with cubic spinel structure and lattice parameters of a = 8.3169 Å, with crystallite sizes typically ranging from 18 to 100 nanometers depending on synthesis conditions [1] [2]. The method achieves high purity spinel formation with minimal impurity phases when proper stoichiometric ratios and calcination conditions are maintained.
Solid-state reaction synthesis provides a straightforward approach for chromium nickel oxide production through direct reaction between metal oxides at elevated temperatures. This method involves mixing stoichiometric amounts of nickel oxide (NiO) and chromium oxide (Cr₂O₃) precursors, followed by high-temperature treatment to facilitate solid-state diffusion and spinel formation [4].
The solid-state synthesis process typically employs the following reaction mechanism:
NiO + Cr₂O₃ → NiCr₂O₄
The precursor oxides are thoroughly ground using ball milling or mortar and pestle to achieve intimate mixing and reduce particle size. The mixed powders are then pressed into pellets and subjected to thermal treatment at temperatures ranging from 800°C to 1000°C for extended periods of 6 to 72 hours [4]. The reaction temperature and time are critical parameters that determine the completeness of spinel formation and crystallite size.
Studies have shown that temperatures below 1000°C result in incomplete solid-state reaction with residual NiO and Cr₂O₃ phases present in the final product [4]. Complete conversion to the NiCr₂O₄ spinel phase requires temperatures of 1000°C or higher with reaction times of at least 72 hours [4]. The solid-state method typically produces larger particle sizes ranging from 200 to 1000 nanometers compared to wet chemical methods.
The solid-state approach offers advantages including simplicity, scalability, and elimination of liquid-phase processing steps. However, it requires high energy consumption due to elevated temperatures and extended reaction times. The method is particularly suitable for industrial production where large quantities of material are required and energy costs are manageable.
Hydrothermal synthesis offers unique advantages for chromium nickel oxide production, enabling crystallization at relatively low temperatures under controlled pressure conditions. This method utilizes aqueous solutions containing metal precursors in sealed autoclave systems, promoting homogeneous nucleation and crystallization through enhanced mass transport and reaction kinetics [5] [6].
The hydrothermal process typically employs nickel nitrate and chromium nitrate as metal precursors with sodium hydroxide as the precipitating agent. The synthesis is conducted in aqueous solutions at temperatures ranging from 150°C to 200°C under autogenous pressure conditions for 11 to 13 hours [6]. The pH is maintained within the range of 10.5 to 11.5 to facilitate optimal spinel formation [6].
The hydrothermal synthesis pathway involves several key steps:
Research has demonstrated that hydrothermal synthesis produces well-crystallized spinel structures with particle sizes ranging from 100 to 120 nanometers [6]. The method achieves approximately 98% spinel phase formation after calcination at 550-750°C [6]. The crystalline phases exhibit thermal stability in the range of 750-800°C, making them suitable for high-temperature applications.
The hydrothermal approach enables superior control over particle morphology and size distribution compared to conventional precipitation methods. The sealed system prevents volatile loss and maintains consistent reaction conditions, resulting in highly reproducible synthesis outcomes.
Combustion synthesis represents a rapid and energy-efficient approach for chromium nickel oxide production, utilizing the exothermic reaction between metal nitrates and organic fuels to achieve high-temperature synthesis conditions within minutes [7] [8]. This method offers significant advantages including reduced processing time, lower energy consumption, and the ability to produce highly porous materials with large surface areas.
The combustion synthesis process employs metal nitrates as oxidizers and organic compounds such as glycine, urea, or citric acid as reducing agents (fuels). The fuel-to-oxidizer ratio, typically expressed as the equivalence ratio (φ), is carefully controlled to achieve optimal combustion conditions [7] [8]. Stoichiometric ratios (φ = 1.0) generally produce the most desirable products with minimal impurities.
The combustion reaction mechanism involves several stages:
Different organic fuels produce varying combustion characteristics and product properties. Glycine-based systems tend to produce more explosive reactions with rapid gas evolution, while citric acid systems provide more controlled combustion with gradual energy release [9]. The choice of fuel significantly influences the final particle size, with values ranging from 5 to 50 nanometers depending on combustion conditions [8].
The combustion synthesis method enables production of chromium nickel oxide with crystallite sizes of 6.5 to 16.7 nanometers, depending on the fuel type and synthesis conditions [8]. The rapid heating and cooling cycles inherent in combustion synthesis result in fine particle sizes and high surface areas, making this method particularly suitable for applications requiring high surface area materials.
Microwave-assisted synthesis has emerged as an innovative approach for chromium nickel oxide production, offering rapid heating, uniform energy distribution, and enhanced reaction kinetics compared to conventional heating methods [10] [11] [12]. This technique utilizes microwave irradiation to provide selective heating of polar molecules, resulting in rapid temperature rise and homogeneous nucleation conditions.
The microwave-assisted synthesis process typically employs metal acetates or nitrates as precursors in combination with organic solvents or complexing agents. The reaction mixture is subjected to microwave irradiation at frequencies of 2.45 GHz with power levels ranging from 300 to 1000 watts [10] [11]. The synthesis is conducted at temperatures between 150°C and 400°C for durations of 5 to 60 minutes, significantly shorter than conventional heating methods.
The microwave synthesis mechanism involves several key advantages:
Research has demonstrated that microwave-assisted synthesis produces nickel oxide nanoparticles with crystallite sizes ranging from 10 to 40 nanometers [10] [12]. The method achieves excellent morphological control, producing spherical particles with uniform size distribution and high surface areas. The rapid heating and cooling cycles characteristic of microwave processing result in fine particle sizes and prevent extensive particle growth.
The microwave approach enables synthesis of chromium nickel oxide with enhanced electrochemical properties, including improved charge storage capacity and electrochemical stability compared to conventionally synthesized materials [12]. The method is particularly suitable for producing materials with unique morphologies, such as porous structures and nanosheets.
The synthesis of chromium nickel oxide is significantly influenced by various processing parameters, each affecting the final product's crystalline structure, particle size, morphology, and functional properties. Understanding these parameter effects is crucial for optimizing synthesis conditions and achieving desired material characteristics [13] [14].
Temperature Effects: Temperature represents the most critical parameter affecting chromium nickel oxide synthesis. Higher temperatures generally promote crystallinity and particle growth, while lower temperatures may result in incomplete phase formation or amorphous products. For co-precipitation synthesis, optimal temperatures range from 650°C to 800°C, balancing complete spinel formation with controlled particle size [1] [2]. Temperatures above 900°C may lead to excessive particle growth and reduced surface area.
pH Control: The pH of the reaction medium significantly affects precipitation behavior and final product characteristics. Optimal pH ranges vary by synthesis method: co-precipitation requires pH 6.5-8.0, while hydrothermal synthesis operates optimally at pH 10.5-11.5 [1] [6]. pH values outside these ranges may result in incomplete precipitation or formation of impurity phases.
Reaction Time: Extended reaction times generally improve crystallinity and phase purity but may also lead to particle agglomeration and increased particle size. Optimal reaction times range from 2-6 hours for most synthesis methods, providing sufficient time for complete phase formation while minimizing particle growth [1] [2] [6].
Precursor Concentration: The concentration of metal precursors affects nucleation density and final particle size. Higher concentrations typically result in larger particles due to reduced nucleation sites and increased growth rates. Optimal concentrations range from 0.1 to 0.5 M for most aqueous synthesis methods [1] [2].
Heating Rate: Controlled heating rates influence particle size and morphology. Slow heating rates (1-5°C/min) promote larger particles through extended growth periods, while rapid heating favors smaller particles through enhanced nucleation [13]. The optimal heating rate depends on the desired particle size and morphology.
Atmosphere Control: The synthesis atmosphere affects the oxidation state of metal ions and phase formation. Oxidizing atmospheres (air or oxygen) are preferred for spinel formation, while reducing atmospheres may lead to metallic phase formation or incomplete oxidation [15] [16].
The transition from laboratory-scale synthesis to industrial production of chromium nickel oxide involves significant challenges related to process scale-up, equipment design, and quality control. Successful scaling requires careful consideration of reaction kinetics, heat and mass transfer, and economic factors [17] [18].
Reactor Design Considerations: Laboratory synthesis typically employs simple beakers or flasks with magnetic stirring, while industrial production requires sophisticated reactor systems with controlled mixing, heat transfer, and mass transfer capabilities. Stirred tank reactors are commonly used for pilot-scale production, while continuous reactors may be preferred for large-scale industrial synthesis [17] [18].
Mixing and Mass Transfer: Achieving uniform mixing becomes increasingly challenging at larger scales due to increased reactor volumes and mass transfer limitations. High-shear mixers and specialized impeller designs are required to maintain homogeneous conditions and prevent concentration gradients that could lead to non-uniform product characteristics [17] [18].
Heat Transfer Management: Temperature control becomes more complex at larger scales due to increased thermal mass and heat transfer limitations. Jacketed vessels, heat exchangers, and specialized heating systems are required to maintain uniform temperature distribution and prevent hot spots that could affect product quality [17] [18].
Quality Control Systems: Laboratory-scale synthesis allows for manual monitoring and control, while industrial production requires automated monitoring systems and online quality control measures. Continuous monitoring of temperature, pH, concentration, and particle size distribution is essential for maintaining consistent product quality [17] [18].
Economic Considerations: The economic viability of industrial production depends on optimizing material costs, energy consumption, and processing efficiency. Raw material costs typically decrease with scale due to bulk purchasing, while energy costs may increase due to higher throughput requirements. Capital investment in specialized equipment and automation systems must be balanced against production volume and market demand [17] [18].
Environmental and Safety Considerations: Industrial production requires comprehensive waste treatment systems and safety measures to handle larger quantities of chemicals and process streams. Regulatory compliance becomes more complex at industrial scales, requiring specialized expertise and monitoring systems [17] [18].
Process Automation: Laboratory synthesis relies on manual operation, while industrial production requires sophisticated automation systems to maintain consistent operating conditions and product quality. Process control systems must be designed to handle variations in raw materials, operating conditions, and equipment performance [17] [18].
Irritant;Health Hazard;Environmental Hazard